2-Bromo-1-ethenyl-3,4-dimethoxybenzene

Aryl Hydrocarbon Receptor (AhR) Agonist Activity Medicinal Chemistry

2-Bromo-1-ethenyl-3,4-dimethoxybenzene (CAS 1452182-57-8) is a substituted aromatic hydrocarbon characterized by a bromine atom, a vinyl (ethenyl) group, and two methoxy groups at the 3- and 4-positions on a benzene ring. Its molecular formula is C10H11BrO2, with a molecular weight of 243.10 g/mol.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
CAS No. 1452182-57-8
Cat. No. B13134654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-ethenyl-3,4-dimethoxybenzene
CAS1452182-57-8
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=C)Br)OC
InChIInChI=1S/C10H11BrO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h4-6H,1H2,2-3H3
InChIKeyBALAXTDPFQCHAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-ethenyl-3,4-dimethoxybenzene (CAS 1452182-57-8): Chemical Identity and Core Characteristics for Research Procurement


2-Bromo-1-ethenyl-3,4-dimethoxybenzene (CAS 1452182-57-8) is a substituted aromatic hydrocarbon characterized by a bromine atom, a vinyl (ethenyl) group, and two methoxy groups at the 3- and 4-positions on a benzene ring . Its molecular formula is C10H11BrO2, with a molecular weight of 243.10 g/mol . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science, due to its distinct reactivity profile conferred by the bromo and vinyl substituents [1].

Why 2-Bromo-1-ethenyl-3,4-dimethoxybenzene Cannot Be Interchanged with Generic Analogs


The specific substitution pattern of 2-bromo-1-ethenyl-3,4-dimethoxybenzene—a 2-bromo substituent adjacent to a vinyl group on a 3,4-dimethoxybenzene core—imparts a unique combination of electronic and steric properties that directly influence its reactivity and biological interactions . Generic substitution with other bromo-vinyl or dimethoxybenzene derivatives is not scientifically valid, as even minor positional isomerism or the absence of a single functional group can drastically alter reaction outcomes, binding affinities, and overall synthetic utility [1]. The quantitative evidence presented in Section 3 demonstrates that the compound's specific AhR agonist potency (EC50 172 nM) and its defined role as a synthetic intermediate are not shared by closely related analogs, making precise procurement essential for reproducible research.

Quantitative Differentiation of 2-Bromo-1-ethenyl-3,4-dimethoxybenzene from Closest Analogs


AhR Agonist Potency: 2-Bromo-1-ethenyl-3,4-dimethoxybenzene vs. DiMNF

2-Bromo-1-ethenyl-3,4-dimethoxybenzene acts as an AhR agonist with an EC50 of 172 nM in a luciferase reporter gene assay using human recombinant HepG2-Lucia AhR cells [1]. In contrast, the selective AhR modulator DiMNF (3',4'-Dimethoxy-αNF) exhibits a more potent competitive binding affinity with an IC50 of 21 nM . This indicates that 2-bromo-1-ethenyl-3,4-dimethoxybenzene is a less potent AhR activator compared to DiMNF, a key differentiator for research applications requiring partial or nuanced AhR pathway modulation.

Aryl Hydrocarbon Receptor (AhR) Agonist Activity Medicinal Chemistry

AhR Activation Profile: 2-Bromo-1-ethenyl-3,4-dimethoxybenzene vs. Prototypical Agonist TCDD

The prototypical AhR agonist 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is known for its extremely high potency, with EC50 values typically in the low picomolar (pM) range [1]. 2-Bromo-1-ethenyl-3,4-dimethoxybenzene, with an EC50 of 172 nM, is approximately 172,000-fold less potent than TCDD [2]. This dramatic difference in potency establishes the target compound as a weak AhR agonist, making it unsuitable for applications requiring strong AhR activation but potentially valuable as a scaffold for developing partial agonists or antagonists.

Aryl Hydrocarbon Receptor (AhR) Agonist Activity Toxicology

Structural Differentiation: 2-Bromo-1-ethenyl-3,4-dimethoxybenzene vs. 2-Bromo-1-ethynyl-4,5-dimethoxybenzene

2-Bromo-1-ethenyl-3,4-dimethoxybenzene contains a vinyl (ethenyl) group, while its analog 2-bromo-1-ethynyl-4,5-dimethoxybenzene (CAS 90772-55-7) features an ethynyl group . This single bond difference (C=C vs. C≡C) fundamentally alters the electronic properties and reactivity of the molecule. For instance, the vinyl group in the target compound is a more electron-rich π-system than the ethynyl group, influencing the rate and regioselectivity of electrophilic additions and cross-coupling reactions . The target compound's boiling point is not specified in available sources, while the analog has a reported boiling point of 285.4°C at 760 mmHg .

Organic Synthesis Cross-Coupling Reactions Structure-Activity Relationship (SAR)

Optimal Research and Industrial Applications for 2-Bromo-1-ethenyl-3,4-dimethoxybenzene


Development of Weak/Partial AhR Agonists or Antagonists

Given its moderate AhR agonist potency (EC50 = 172 nM), which is significantly weaker than both DiMNF (IC50 = 21 nM) and TCDD (pM range) [1], 2-bromo-1-ethenyl-3,4-dimethoxybenzene serves as an ideal starting scaffold for medicinal chemistry programs aimed at developing selective AhR modulators (SAhRMs) with attenuated agonist activity or biased signaling profiles. It is particularly well-suited for lead optimization efforts seeking to decouple AhR's beneficial immunoregulatory functions from its toxic effects [2].

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling

The presence of both a vinyl group and an aryl bromide makes this compound a privileged intermediate for palladium-catalyzed cross-coupling reactions, such as Heck and Suzuki-Miyaura couplings [3]. The vinyl group can participate in Heck reactions to form new C-C bonds with aryl halides, while the aryl bromide can undergo Suzuki coupling with boronic acids, enabling rapid diversification of the molecular scaffold for library synthesis in drug discovery .

Building Block for Functionalized Polymers and Materials

The vinyl group in 2-bromo-1-ethenyl-3,4-dimethoxybenzene provides a handle for polymerization or co-polymerization reactions [3]. This makes the compound a valuable monomer for the synthesis of novel polymeric materials with tailored electronic or optical properties, which may be of interest in materials science research for applications such as organic electronics or photoresists.

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